

# Improving the adhesion of Silver 2ethylhexanoate-based silver paste on flexible substrates.

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Silver 2-Ethylhexanoate-Based Pastes on Flexible Substrates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with **silver 2-ethylhexanoate**-based silver pastes on flexible substrates such as polyethylene terephthalate (PET) and polyimide (PI).

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary role of silver 2-ethylhexanoate in the silver paste formulation?

A1: Silver 2-ethylhexanoate acts as a silver precursor and a sintering aid. During the curing process, it decomposes at a relatively low temperature to form silver nanoparticles in situ. This process helps to fill the voids between the primary silver particles in the paste, leading to a denser, more conductive film with improved adhesion.[1][2] The addition of silver 2-ethylhexanoate can result in less porosity, leading to lower resistivity and higher shear strength.[2][3]







Q2: Why is adhesion a common challenge on flexible polymer substrates like PET and Polyimide?

A2: Flexible polymer substrates such as PET and polyimide are often chemically inert and have low surface energy.[4][5] This non-polar nature makes it difficult for the silver paste to wet the surface properly, leading to poor adhesion. Without proper surface modification, the bond between the silver paste and the substrate is often weak and primarily relies on van der Waals forces.[4]

Q3: What is the typical curing temperature range for these pastes on flexible substrates?

A3: The curing temperature for silver pastes on flexible substrates is a critical parameter that must be carefully optimized. It needs to be high enough to ensure the decomposition of organic components and the sintering of silver particles for good conductivity and adhesion, but low enough to avoid damaging the polymer substrate.[6] For PET, temperatures should generally be kept below its glass transition temperature (around 70-80°C), although some heat-stabilized grades can tolerate higher temperatures (120°C–140°C). Polyimide (e.g., Kapton) has a much higher thermal stability and can tolerate curing temperatures of 200°C, 300°C, or even higher, which often results in better conductivity and adhesion.[7][8][9]

Q4: Can adding a polymer binder to the paste improve adhesion?

A4: Yes, adding a polymer binder is a common strategy to improve adhesion.[4] The binder, typically a resin like polyester or a polymethacrylate copolymer, creates a matrix that enhances the cohesion of the silver particles and promotes adhesion to the substrate.[10][11] The choice of binder is critical, as it must be compatible with both the silver particles and the flexible substrate.

## **Troubleshooting Guide**

Issue 1: The cured silver film flakes off or peels easily from the substrate.



# Troubleshooting & Optimization

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Possible Cause	Troubleshooting Action
Low Substrate Surface Energy	The surface energy of untreated PET or PI is too low for proper wetting.
Solution: Implement a surface treatment method. Corona or plasma treatment is highly effective for increasing surface energy.[12][13] Chemical treatments can also be used.[14] Ensure the surface energy is at least 38 dynes/cm for consistent adhesion.[5]	
Inadequate Curing	The curing temperature is too low or the curing time is too short. This results in incomplete solvent removal and poor sintering, leading to weak adhesion.[4]
Solution: Optimize the curing profile. Gradually increase the curing temperature and/or time, staying within the thermal limits of your substrate. For example, on a thermoplastic polyurethane (TPU) substrate, adhesion performance was shown to be excellent (4B to 5B rating) when curing was performed at temperatures from 100°C to 140°C.[15]	
Incorrect Paste Formulation	The paste may lack an appropriate binder, or the solvent system is incompatible with the substrate.
Solution: If formulating your own paste, consider adding a polymer binder known to adhere well to your substrate (e.g., polyester resin).[10] Ensure the solvent system does not damage the substrate.	
Surface Contamination	The substrate surface may be contaminated with dust, oils, or other residues.
Solution: Thoroughly clean the substrate surface with a suitable solvent (e.g., isopropyl alcohol or	



acetone) and dry it completely before applying the paste.[16]

Issue 2: The electrical conductivity of the silver film is poor after curing.

Possible Cause	Troubleshooting Action
Incomplete Sintering	The curing temperature is too low to create sufficient connections (necking) between silver particles.
Solution: Increase the curing temperature. Higher temperatures promote better sintering and reduce porosity, which significantly lowers electrical resistivity.[2] One study showed that for a nano-silver paste on polyimide, the volume resistivity reached $4.52 \times 10^{-7}~\Omega \cdot m$ at a curing temperature of $300^{\circ}\text{C.[9]}$	
Excessive Binder Content	While binders improve adhesion, an excessive amount can create an insulating layer around the silver particles, hindering electrical pathways.
Solution: Reduce the weight percentage of the binder in the formulation. Perform a design of experiments (DOE) to find the optimal balance between adhesion and conductivity.	
High Porosity in the Film	Voids in the cured film disrupt the conductive network.
Solution: Adding silver 2-ethylhexanoate can help create a denser film by filling voids, thus improving conductivity.[2] A paste with 17.5 wt% silver 2-ethylhexanoate achieved a low resistivity of $(3.50 \pm 0.02) \times 10^{-7} \ \Omega \cdot m.[2]$	



### **Quantitative Data Summary**

Table 1: Effect of Silver 2-Ethylhexanoate Addition on Paste Properties (Sintered at 250°C)

Paste ID	Silver Nanoparticl es (wt%)	Silver 2- Ethylhexan oate (wt%)	DMAc (Solvent) (wt%)	Resistivity (Ω·m)	Shear Strength (MPa)
PM03-0	70	0	30	-	-
PM03-10	60	10	30	-	-
PM03-17.5	52.5	17.5	30	$(3.50 \pm 0.02)$ × $10^{-7}$	57.48
PM03-25	-	25	-	Higher than PM03-17.5	-
Data sourced from a study on nanosilver pastes for copper-to-copper bonding, demonstrating the principle of using silver 2-ethylhexanoa te.[2]					

Table 2: Effect of Curing Temperature on Adhesion and Resistivity



Substrate	Curing Temperature (°C)	Curing Time (min)	Adhesion Rating (ASTM D3359)	Sheet Resistance (mΩ/sq)
TPU	100-140	-	4B - 5B	-
TPU	140	-	5B	20.81
Polyimide	200	>120	4B - 5B	-
Polyimide	220	>60	4B - 5B	-
Polyimide	300	60	Excellent (No reduction in Rs after tape test)	22.6
Data compiled from multiple sources.[9][15]				

Table 3: Effect of Surface Treatment on Adhesion Strength

Substrate	Surface Treatment	Adhesion Measurement	Result
Polyimide	Sandblasting (880 nm roughness)	Adhesion Level (ASTM D3359)	5B (at 280°C sintering)
Polyimide	Plasma Treatment + Cu Plating	Peel Strength (N/cm)	>8.0
Polyimide	RIE Oxygen Plasma	Peel Test	Could not be peeled (force exceeded mechanical resistance of PI film)
Data compiled from multiple sources.[11] [14][17]			



### **Experimental Protocols**

Protocol 1: Surface Treatment of PET/Polyimide Film using Corona Discharge

Objective: To increase the surface energy of a flexible polymer substrate to improve silver paste adhesion.

#### Materials & Equipment:

- Flexible substrate (PET or Polyimide film)
- Corona treatment system (high-frequency generator, electrode, earthed backing roller)
- Dyne test pens or contact angle goniometer
- Personal protective equipment (gloves, safety glasses)

#### Procedure:

- System Setup: Ensure the corona treatment system is clean and the electrodes are in good condition. Set the gap between the electrode and the backing roller according to the manufacturer's recommendations (a typical starting point is 1.5 mm).[18]
- Parameter Selection: Determine the required power level (watt density) based on the type of polymer, film thickness, and line speed. This often requires empirical testing to find the optimal setting.[13]
- Treatment: Feed the flexible substrate through the corona station. The high-frequency, high-voltage discharge from the electrode to the roller creates a plasma that oxidizes the film surface.[13][19]
- Verification: After treatment, measure the surface energy of the film using dyne pens or a contact angle goniometer. The target is typically a surface energy of ≥38 dynes/cm.[5]
- Post-Treatment Handling: Use the treated film as soon as possible, as the surface energy can decrease over time. Keep the treated surface clean and free of contaminants.[19]

Protocol 2: Adhesion Assessment using ASTM D3359 Cross-Hatch Test (Method B)

### Troubleshooting & Optimization





Objective: To assess the adhesion of a cured silver film to a flexible substrate. This method is suitable for films thinner than 5 mils (125  $\mu$ m).[20][21]

#### Materials & Equipment:

- Cured silver film on flexible substrate
- Sharp cutting tool (razor blade, scalpel) or a special cross-hatch cutter with multiple blades
- Cutting guide (if using a single blade)
- Specified pressure-sensitive tape (e.g., 3M 600#)
- Soft brush
- · Illuminated magnifier

#### Procedure:

- Sample Placement: Place the sample on a firm, flat surface.
- Making the Cuts:
  - $\circ$  Make a series of six parallel cuts through the silver film down to the substrate. The spacing should be 1 mm for coatings up to 2 mils (50  $\mu$ m) thick or 2 mm for coatings between 2 and 5 mils.
  - Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid or lattice pattern.[20]
  - Brush the area lightly to remove any detached flakes or ribbons of coating.
- Tape Application:
  - Cut a piece of the specified pressure-sensitive tape approximately 75 mm (3 in.) long.
  - Center the tape over the grid and smooth it into place firmly with a finger or a pencil eraser to ensure good contact.[1]



#### Tape Removal:

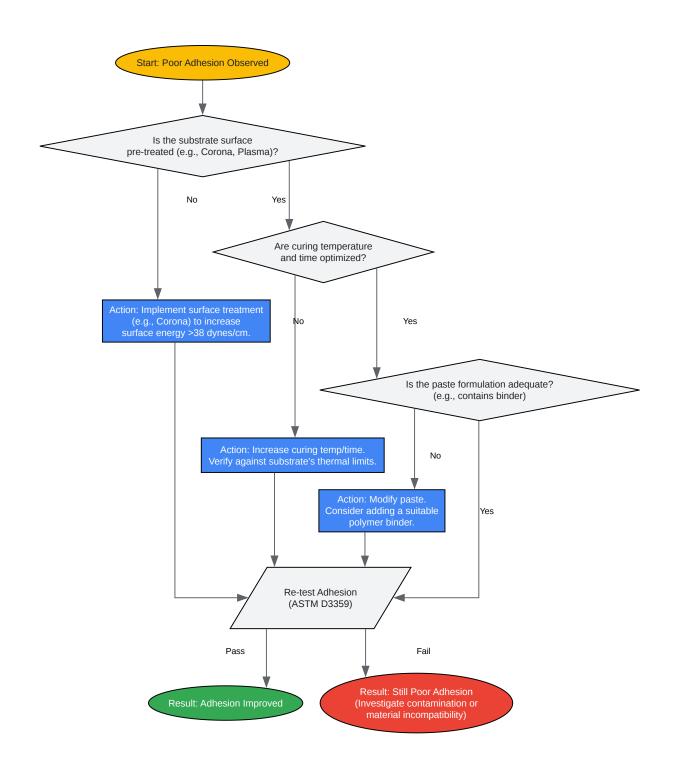
- Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly (do not jerk) back upon itself at as close to a 180-degree angle as possible.[1][20]
- Inspection and Rating:
  - Inspect the grid area of the coating for any removal. Use an illuminated magnifier for better accuracy.
  - Rate the adhesion according to the ASTM D3359 classification scale (from 5B to 0B).[22]

#### ASTM D3359 Method B Classification:

- 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
- 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
- 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
- 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
- 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
- 0B: Flaking and detachment worse than Grade 1B. Greater than 65% of the area is removed.

### **Visual Guides**





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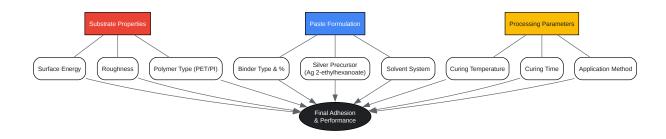
Caption: Troubleshooting workflow for poor silver paste adhesion.





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Caption: Standard experimental workflow for applying silver paste.



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Caption: Key factors influencing silver paste adhesion and performance.

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- To cite this document: BenchChem. [Improving the adhesion of Silver 2-ethylhexanoate-based silver paste on flexible substrates.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583719#improving-the-adhesion-of-silver-2-ethylhexanoate-based-silver-paste-on-flexible-substrates]

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